![molecular formula C19H18FN3O3S B2457928 5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1903049-19-3](/img/structure/B2457928.png)
5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
The molecule “5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic compound. It contains several functional groups including a sulfonyl group, a pyrrolidin ring, a phenyl ring, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, pyrrolidin, phenyl, and oxadiazole groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group is typically a good leaving group, suggesting that this compound could undergo substitution reactions . The oxadiazole ring might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Antibacterial and Plant Protection Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against pathogens like Xanthomonas oryzaepv. pv. oryzae, causing rice bacterial leaf blight. These compounds not only inhibit the growth of the pathogen but also enhance plant resistance by stimulating the activities of superoxide dismutase (SOD) and peroxidase (POD), leading to improved plant health and reduced disease impact. This effect is further supported by their ability to inhibit the production of extracellular polysaccharide (EPS) and reduce the expression of genes involved in the virulence of the pathogens (Li Shi et al., 2015). Similarly, sulfone compounds with 1,3,4-oxadiazole moieties have demonstrated promising antibacterial activities against tobacco bacterial wilt, offering potential as bactericides for agricultural use (Weiming Xu et al., 2012).
Antimicrobial and Antitubercular Agents
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have been found to be effective against various bacterial strains and Mycobacterium tuberculosis, highlighting their potential as new agents in the fight against tuberculosis and other microbial infections (Ramesh M. Shingare et al., 2022).
Materials Science Applications
In the field of materials science, sulfone derivatives containing 1,3,4-oxadiazole moieties have been utilized in the synthesis of high-performance polymers. These polymers exhibit excellent film-forming properties, high thermal and chemical stability, and significant proton conductivity, making them suitable for applications in proton exchange membranes for medium-high temperature fuel cells. The structural and physicochemical properties of these polymers suggest their potential use in various industrial applications, from energy generation to advanced materials engineering (Cuihong Jin & X. Zhu, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry or materials science .
properties
IUPAC Name |
5-[1-(2-fluorophenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13-21-19(26-22-13)16-12-23(11-15(16)14-7-3-2-4-8-14)27(24,25)18-10-6-5-9-17(18)20/h2-10,15-16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHSPZFIDTYQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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